1-Bromo-8-fluorooctane

Description

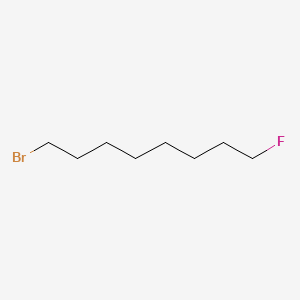

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-8-fluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrF/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFARVWMEFHIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCBr)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208021 | |

| Record name | Octane, 1-bromo-8-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-12-4 | |

| Record name | Octane, 1-bromo-8-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1-bromo-8-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-8-fluorooctane physical and chemical properties

An In-Depth Technical Guide to 1-Bromo-8-fluorooctane

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Bifunctionality in Synthesis

In the landscape of modern organic synthesis, molecules possessing dual, selectively addressable functionalities are of paramount importance. This compound (CAS No. 593-12-4) emerges as a distinguished member of this class of reagents.[1][2] Characterized by an eight-carbon aliphatic chain flanked by a bromine atom at one terminus and a fluorine atom at the other, this compound offers a unique and powerful platform for the construction of complex molecular architectures.[1][2]

The strategic placement of these two distinct halogen atoms is the cornerstone of its utility. The bromine atom serves as an excellent leaving group, readily participating in a host of nucleophilic substitution reactions and organometallic transformations.[1][2] Conversely, the chemically robust carbon-fluorine bond allows for the introduction of fluorine into target molecules—a widely employed strategy in medicinal chemistry to enhance critical drug-like properties such as metabolic stability, bioavailability, and binding affinity.[1][2]

This guide provides an in-depth examination of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage its unique reactivity profile in pharmaceutical, agrochemical, and materials science applications.[1][3]

Core Physicochemical Properties

This compound typically presents as a colorless, transparent liquid with a high degree of purity, often exceeding 99.0%.[1] This level of purity is critical for ensuring predictable reaction outcomes and minimizing the formation of unwanted byproducts. A comprehensive summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 593-12-4 | [4][5][6] |

| Molecular Formula | C₈H₁₆BrF | [4][5][6] |

| Molecular Weight | 211.11 g/mol | [4][5][6] |

| Exact Mass | 210.04200 Da | [4][7] |

| Appearance | Colorless transparent liquid | [1] |

| Density | 1.178 g/cm³ | [4][5] |

| Boiling Point | 224.2°C at 760 mmHg | [4][5] |

| Flash Point | 92.3°C | [4][5] |

| Refractive Index | 1.437 | [4][5] |

| LogP | 3.69 - 3.8 | [4][6][7] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure. The long aliphatic carbon chain imparts a significant hydrophobic character, rendering it poorly soluble in water.[8] However, the presence of the terminal halogens allows for solubility in a range of common organic solvents, such as dichloromethane, ethanol, and hexane.[8] This solubility in organic media is crucial for its application in a wide array of synthetic transformations.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of the C-Br and C-F bonds. This dual-halogenation allows chemists to perform selective or sequential reactions, providing precise control over the construction of complex molecules.[2]

The Role of the Bromine Terminus

The carbon-bromine bond is significantly more labile than the carbon-fluorine bond. The bromine atom functions as an effective leaving group, making the C1 position susceptible to attack by a wide range of nucleophiles in Sₙ2 reactions.[2] This reactivity is fundamental to its role as a building block. For instance, it readily reacts with sodium acetylide to form a terminal alkyne, extending the carbon chain while preserving the fluoro group for subsequent transformations.

Furthermore, the bromine atom facilitates the formation of Grignard reagents, which are essential for creating new carbon-carbon bonds, a cornerstone of organic synthesis.[1][2]

The Influence of the Fluorine Terminus

The fluorine atom, due to its high electronegativity, imparts unique electronic properties to the molecule.[2] In the context of drug design, the incorporation of a fluorinated alkyl chain via a precursor like this compound can significantly improve a compound's pharmacokinetic profile.[2] Specifically, it can enhance:

-

Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation.

-

Bioavailability: Increased lipophilicity can improve absorption and distribution.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets.

This strategic introduction of fluorine is a key application driving the demand for high-purity this compound in the pharmaceutical industry.[2]

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on standard analytical techniques, primarily NMR spectroscopy and mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum will show distinct signals for the methylene groups. The protons adjacent to the bromine atom (at C1) would appear as a triplet at approximately 3.4 ppm. The protons adjacent to the fluorine atom (at C8) would appear as a triplet of triplets around 4.4 ppm due to coupling with both adjacent protons and the fluorine atom. The remaining methylene protons in the chain would appear as a complex multiplet in the 1.2-1.9 ppm region.

-

¹⁹F NMR : The fluorine spectrum is a powerful tool for confirmation. A characteristic signal for 1-fluorooctane has been reported at approximately -218.0 ppm.[9] This provides unambiguous evidence of the fluorine atom's presence and chemical environment.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak corresponding to the mass of the molecule (210/212 m/z, reflecting the isotopic abundance of bromine). The fragmentation pattern will be characteristic of a long-chain alkyl halide.

Key Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable intermediate across several high-tech industries.

-

Pharmaceutical Manufacturing : It serves as a critical building block for synthesizing Active Pharmaceutical Ingredients (APIs).[1][3] Its ability to introduce a fluorinated octyl chain is particularly valuable in medicinal chemistry for enhancing the efficacy of drug candidates.[2]

-

Agrochemical Development : The compound is vital for creating advanced pesticides, herbicides, and fungicides.[1] Its structure allows for the development of targeted crop protection agents with potentially improved environmental profiles.[1]

-

Materials Science and Specialty Chemicals : Beyond life sciences, it is used in the synthesis of specialized dyes, pigments, and other advanced materials where precise molecular architectures are required.[3]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a combustible liquid and requires specific precautions.

Handling:

-

Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[10]

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid contact with skin and eyes.[10]

-

Use non-sparking tools and take precautionary measures against static discharge, as vapors can form explosive mixtures with air upon heating.[10]

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other sources of ignition.[11]

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[12][13]

-

Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[11][12]

-

Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical advice if feeling unwell.[11]

Experimental Workflow: Nucleophilic Substitution

The most common application of this compound involves leveraging the C-Br bond's reactivity. A typical experimental workflow for a nucleophilic substitution reaction is depicted below. This process allows for the attachment of various functional groups to the octyl chain, while the terminal fluorine remains intact for further studies or to impart desired properties to the final product.

Caption: Workflow for a typical Sₙ2 reaction using this compound.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its defining feature—the orthogonal reactivity of its terminal bromine and fluorine atoms—provides chemists with a powerful tool for the strategic assembly of complex molecules. The ability to act as a potent alkylating agent while simultaneously introducing a metabolically robust fluorine atom underpins its significant role in advancing drug discovery, agrochemical innovation, and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is crucial for harnessing its full synthetic potential.

References

- The Essential Role of this compound in Chemical Synthesis. (URL: )

- The Role of this compound in Advanced Organic Synthesis. (URL: )

-

This compound | CAS#:593-12-4 | Chemsrc. (URL: [Link])

-

Octane, 1-bromo-8-fluoro- | C8H16BrF | CID 11625 - PubChem. (URL: [Link])

-

This compound - Solubility of Things. (URL: [Link])

-

1-Bromo-8H-perfluorooctane | C8HBrF16 | CID 13231628 - PubChem. (URL: [Link])

-

This compound: High Purity Organic Synthesis Intermediate for Pharmaceutical and Agrochemical Manufacturers - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Le rôle essentiel du this compound dans la synthèse chimique. (URL: [Link])

-

Consider the following sequence of reactions, taken from the early steps in a synthesis | StudySoup. (URL: [Link])

-

1-bromo-8-chlorooctane - C8H16BrCl, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

Octane, 1-bromo- - NIST WebBook. (URL: [Link])

-

Photochemical Activation of SF6 by N-Heterocyclic Carbenes to Provide a Deoxyfluorinating Reagent - Supporting Information. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS#:593-12-4 | Chemsrc [chemsrc.com]

- 5. This compound | 593-12-4 [chemnet.com]

- 6. Octane, 1-bromo-8-fluoro- | C8H16BrF | CID 11625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. rsc.org [rsc.org]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

1-Bromo-8-fluorooctane CAS number 593-12-4 details

An In-Depth Technical Guide to 1-Bromo-8-fluorooctane (CAS 593-12-4) for Advanced Synthesis

Introduction

In the landscape of modern organic synthesis, certain reagents distinguish themselves through their versatility and strategic importance. This compound (CAS: 593-12-4) is a prime example of such a molecule, serving as a critical bifunctional building block for chemists in pharmaceutical development, agrochemical innovation, and materials science.[1][2][3] Its unique structure, an eight-carbon aliphatic chain bookended by a reactive bromine atom and a metabolically robust fluorine atom, offers a powerful tool for precise molecular engineering.[1][2] This guide provides an in-depth analysis of its properties, reactivity, applications, and handling protocols, designed for the senior scientist and researcher.

Physicochemical and Structural Data

A thorough understanding of a reagent's physical properties is fundamental to its effective application in synthesis. This compound is typically supplied as a colorless, transparent liquid with a high degree of purity, often exceeding 99.0%, which is crucial for avoiding unwanted side reactions and ensuring high-yield outcomes.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆BrF | [4][5][6] |

| Molar Mass | 211.12 g/mol | [4][6] |

| Appearance | Colorless liquid | [2][4] |

| Density | ~1.18 g/cm³ | [5] |

| Boiling Point | 224.2 °C at 760 mmHg | [4][5] |

| Melting Point | ~ -54 °C | [4] |

| Flash Point | 92.3 °C | [4] |

| Refractive Index | ~1.450 | [4] |

| Solubility | Soluble in common organic solvents; insoluble in water. | [4][7] |

Structural Identifiers:

-

IUPAC Name: this compound[][9]

-

SMILES: C(CCCCBr)CCCF[][9]

-

InChI: InChI=1S/C8H16BrF/c9-7-5-3-1-2-4-6-8-10/h1-8H2[][9]

-

InChIKey: RTFARVWMEFHIKS-UHFFFAOYSA-N[][9]

Synthesis and Purification Protocol

The synthesis of this compound requires a multi-step process that leverages the differential reactivity of alkenes. A common laboratory-scale preparation is outlined below.

Synthetic Pathway: A plausible synthesis route involves the hydrofluorination of an appropriate starting material, followed by a hydrobromination step that selectively functionalizes the opposite end of the carbon chain. A more direct described method starts with 1-octene.[4]

-

Step 1: Hydrofluorination of 1-Octene. 1-Octene is reacted with hydrogen fluoride to yield 1-fluorooctane. This step introduces the stable fluorine atom.

-

Step 2: Bromination of 1-Fluorooctane. The resulting 1-fluorooctane is then reacted with hydrogen bromide under conditions that favor terminal bromination, yielding the final product, this compound.[4]

Purification Strategy: Achieving high purity (≥99.0%) is paramount.[2] Purification of the crude product typically involves extraction to remove inorganic salts, followed by fractional distillation under reduced pressure to separate the desired product from unreacted starting materials and byproducts. The purity can be assessed using Gas Chromatography (GC) and confirmed by spectroscopic methods.

Chemical Reactivity: A Tale of Two Halogens

The synthetic utility of this compound stems from the distinct reactivity of its terminal halogen atoms. This bifunctionality allows for selective, stepwise modifications, granting chemists significant control over the construction of complex molecular architectures.[1]

1. The Bromine Terminus: A Reactive Handle The carbon-bromine bond is significantly more labile than the carbon-fluorine bond. The bromine atom serves as an excellent leaving group, making the C1 position susceptible to nucleophilic attack.[1][2]

-

Nucleophilic Substitution (Sₙ2) Reactions: This is the most common transformation. The bromide is readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, alkoxides, thiolates, and carbanions), enabling the introduction of diverse functional groups.[1]

-

Grignard Reagent Formation: The bromine atom allows for the straightforward preparation of the corresponding Grignard reagent (8-fluorooctylmagnesium bromide). This organometallic intermediate is a powerful nucleophile for creating new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[1][2]

2. The Fluorine Terminus: A Stability Enhancer In stark contrast to bromine, the fluorine atom is a poor leaving group due to the strength of the C-F bond. Its primary role is not as a reactive site but as a strategic molecular modifier. In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance the pharmacological profile of drug candidates.[1][2]

-

Increased Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can prevent drug deactivation and prolong its half-life in the body.

-

Enhanced Bioavailability: Fluorine's high electronegativity can alter the pKa of nearby functional groups, potentially improving a molecule's absorption and distribution characteristics.[1]

-

Improved Binding Affinity: Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, leading to increased binding affinity and potency.[1]

Key Applications in Research and Drug Development

The dual functionality of this compound makes it an indispensable intermediate across several high-value sectors.

-

Pharmaceutical Manufacturing: It serves as a key building block for introducing fluorinated alkyl chains into active pharmaceutical ingredients (APIs).[2][3] This strategy is widely used to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of new drug candidates.

-

Agrochemical Development: In agrochemistry, this molecule is used to synthesize advanced pesticides, herbicides, and fungicides.[2][3] The resulting products often exhibit improved efficacy and better environmental profiles.[2]

-

Materials Science: It is also employed in the synthesis of specialty chemicals and advanced materials where precise molecular architectures are required to achieve desired physical or chemical properties.[2]

A notable example of its application is in the early stages of synthesizing ω-fluorooleic acid, a toxic natural product, where this compound is reacted with sodium acetylide to extend the carbon chain via an Sₙ2 reaction.

Spectroscopic Characterization Profile

Structural verification is critical for quality control. The following data represents the expected spectroscopic signatures for this compound based on its structure and analysis of similar compounds.[10][11]

| Technique | Expected Signature | Assignment |

| ¹H NMR | δ ~3.4 ppm (triplet) | -CH₂-Br |

| δ ~4.4 ppm (triplet of triplets) | -CH₂-F | |

| δ ~1.2-1.9 ppm (multiplets) | -(CH₂)₆- (internal methylenes) | |

| ¹³C NMR | δ ~33-34 ppm | -CH₂-Br |

| δ ~84-85 ppm (doublet, ¹JCF) | -CH₂-F | |

| δ ~25-32 ppm | -(CH₂)₆- (internal methylenes) | |

| IR Spectroscopy | 2850-2960 cm⁻¹ (strong) | C-H stretching |

| 1050-1150 cm⁻¹ (strong) | C-F stretching | |

| 640-660 cm⁻¹ (strong) | C-Br stretching |

Safety, Handling, and Storage

As a hazardous substance, proper handling and storage of this compound are essential to ensure laboratory safety.[7]

Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[4][12]

-

Avoid all personal contact, including inhalation of vapors.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4]

Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][12]

-

Keep away from incompatible materials, particularly strong oxidizing agents, to prevent fire or explosion hazards.[4][7]

-

Protect containers from physical damage and inspect regularly for leaks.[7]

Spill Response:

-

Minor Spills: Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

-

Major Spills: Evacuate the area and move upwind. Alert emergency responders, providing them with the location and nature of the hazard.[7]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that provides chemists with a reliable and versatile platform for molecular design. Its unique bifunctional nature, combining a reactive bromine handle with a stabilizing fluorine element, allows for the elegant and efficient synthesis of complex target molecules. For researchers in drug discovery and agrochemical development, a comprehensive understanding of this reagent's properties and reactivity is key to unlocking innovations and advancing scientific frontiers.

References

- Santa Cruz Biotechnology. (n.d.). 1-Bromoheptadecafluorooctane Material Safety Data Sheet.

- Vulcanchem. (n.d.). The Role of this compound in Advanced Organic Synthesis.

- ChemBK. (2024, April 9). 593-12-4 - Introduction.

- Chemsrc. (2025, August 25). This compound | CAS#:593-12-4.

- Vulcanchem. (n.d.). The Essential Role of this compound in Chemical Synthesis.

- BOC Sciences. (n.d.). CAS 593-12-4 this compound.

- ECHEMI. (n.d.). This compound | 593-12-4, this compound Formula.

- LookChem. (n.d.). Buy this compound from HANGZHOU LEAP CHEM CO., LTD..

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High Purity Organic Synthesis Intermediate for Pharmaceutical and Agrochemical Manufacturers.

- PubChem. (n.d.). Octane, 1-bromo-8-fluoro-.

- StudySoup. (n.d.). Consider the following sequence of reactions, taken from the early steps in a synthesis.

- Benchchem. (n.d.). Spectroscopic Identification of Bromoethane: A Comparative Guide to NMR and IR Analysis.

- PubChem. (n.d.). 1-Bromooctane.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS#:593-12-4 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 9. Octane, 1-bromo-8-fluoro- | C8H16BrF | CID 11625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-Bromooctane | C8H17Br | CID 8140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 1-Bromo-8-fluorooctane: A Bifunctional Building Block for Advanced Synthesis

This guide provides a comprehensive technical overview of 1-Bromo-8-fluorooctane (CAS No. 593-12-4), a versatile bifunctional reagent crucial for researchers, scientists, and professionals in drug development and material science. We will delve into its molecular structure, physicochemical properties, spectroscopic signature, and synthetic utility, grounded in established chemical principles and field-proven applications.

Introduction: The Strategic Value of Bifunctionality

In the landscape of organic synthesis, molecules that offer orthogonal reactivity are of immense value, enabling chemists to construct complex architectures with precision and efficiency. This compound is a prime example of such a strategic building block.[1][2] It features a long, flexible eight-carbon chain capped by two distinct halogen atoms: a reactive bromine atom and a relatively inert fluorine atom.[1]

This structural dichotomy is the cornerstone of its utility. The C-Br bond serves as a versatile synthetic handle, readily participating in nucleophilic substitution and organometallic reactions.[1] Conversely, the terminal fluorine atom often acts as a stable metabolic blocker or a modulator of physicochemical properties in the target molecule, a highly sought-after feature in medicinal chemistry.[1] This guide will explore the fundamental characteristics of this reagent and provide practical insights into its application.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula and structure, which in turn dictate its physical and chemical behavior.

Molecular Formula and Weight

-

Molecular Weight: 211.11 g/mol [4]

-

IUPAC Name: this compound[4]

-

Synonyms: 8-Fluorooctyl bromide, Octane, 1-bromo-8-fluoro-[4]

Structural Representation

The molecule consists of a central octyl chain, providing flexibility and lipophilicity. The terminal carbons, C1 and C8, are functionalized with a bromine and a fluorine atom, respectively.

Caption: 2D structure of this compound.

Physicochemical Data

The physical properties of this compound make it suitable for a wide range of reaction conditions commonly employed in organic synthesis. It is typically supplied as a high-purity, colorless liquid.[1]

| Property | Value | Source |

| CAS Number | 593-12-4 | [3][4] |

| Appearance | Colorless transparent liquid | [1] |

| Density | ~1.178 g/cm³ | [3] |

| Boiling Point | 224.2 °C at 760 mmHg | [3] |

| Flash Point | 92.3 °C | [3] |

| Refractive Index | ~1.437 | [3] |

| LogP | 3.8 | [4] |

Spectroscopic Characterization: A Guide to Identification

Accurate identification and purity assessment are paramount. The following sections detail the expected spectroscopic signatures of this compound based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The asymmetry of the molecule results in a unique signal for each carbon and its attached protons.

-

¹H NMR: The spectrum will show a series of complex multiplets for the methylene protons in the middle of the chain (δ ≈ 1.3-1.8 ppm). The protons adjacent to the halogens are more deshielded: the -CH₂Br protons will appear as a triplet at approximately δ 3.4 ppm, while the -CH₂F protons will appear as a triplet of triplets around δ 4.4 ppm due to coupling with both the adjacent protons and the fluorine atom.

-

¹³C NMR: Eight distinct signals are expected. The carbon bearing the bromine (C1) will be around 33-34 ppm, while the carbon bearing the fluorine (C8) will be the most deshielded carbon at approximately 84 ppm, appearing as a doublet due to one-bond C-F coupling. The remaining methylene carbons will appear in the 25-33 ppm range.

-

¹⁹F NMR: This is a key technique for confirming the presence and environment of the fluorine atom. A single signal, a triplet of triplets, is expected. Based on data for 1-fluorooctane, this signal should appear around δ -218 ppm (referenced to CFCl₃), with a characteristic two-bond F-H coupling of ~47 Hz and three-bond F-H coupling of ~25 Hz.[5][6] The wide chemical shift range of ¹⁹F NMR makes it an exceptionally sensitive probe for fluorinated compounds.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry will lead to fragmentation, providing key structural information.

-

Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in two peaks of nearly equal intensity at m/z 210 (for C₈H₁₆⁷⁹BrF) and m/z 212 (for C₈H₁₆⁸¹BrF).

-

Key Fragments: The most significant fragmentation pathway is the loss of a bromine radical, which is a stable leaving group. This will produce a prominent cation at m/z 131 (M - Br). Another common fragmentation is the alpha-cleavage resulting in the loss of the C₇H₁₄F fragment, although less favored.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

C-H Stretching: Strong absorptions between 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl chain.

-

C-F Stretching: A strong, characteristic absorption band is expected in the region of 1050-1150 cm⁻¹ .

-

C-Br Stretching: A band in the fingerprint region, typically between 515-690 cm⁻¹ , confirms the presence of the bromoalkane functionality.

Synthesis and Reactivity

The strategic utility of this compound is realized through its selective reactions, which are governed by the differential reactivity of the C-Br and C-F bonds.

Representative Synthesis Protocol

This compound is most logically synthesized from a precursor already containing the stable C-F bond, such as 8-fluorooctan-1-ol. A standard and high-yielding method is the Appel reaction, which converts an alcohol to an alkyl bromide under mild conditions.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Appel Reaction

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add triphenylphosphine (PPh₃, 1.2 equivalents) and dissolve in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add carbon tetrabromide (CBr₄, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C. The solution will turn from colorless to a yellow-orange color.

-

Substrate Addition: Add a solution of 8-fluorooctan-1-ol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Purification: Filter the mixture and wash the solid with additional pentane. Combine the filtrates and concentrate. The resulting crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Key Reactions and Mechanistic Considerations

The C-Br bond is significantly more labile than the C-F bond, allowing for highly selective transformations at the C1 position.

1. Nucleophilic Substitution (Sₙ2)

The primary alkyl bromide is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups such as azides, cyanides, alkynes, and thiols.

-

Causality: The bromide ion is a superb leaving group due to its size and polarizability. The reaction proceeds via a backside attack mechanism, which is sterically accessible for a primary halide.

Experimental Protocol: Azide Substitution

-

Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Nucleophile Addition: Add sodium azide (NaN₃, 1.5 equivalents).

-

Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 1-azido-8-fluorooctane.

2. Grignard Reagent Formation

The C-Br bond can be converted into a carbon-centered nucleophile via the formation of a Grignard reagent. This opens up a vast array of carbon-carbon bond-forming reactions.

-

Causality: Magnesium metal inserts into the polarized C-Br bond, reversing the polarity (umpolung) of the carbon from electrophilic to nucleophilic. This reaction must be performed under strictly anhydrous conditions as Grignard reagents are strong bases and are quenched by protic sources.

Experimental Protocol: Formation of 8-fluorooctylmagnesium bromide

-

Setup: Equip a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. Add magnesium turnings (1.2 equivalents) to the flask.

-

Initiation: Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium.

-

Addition: Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure full conversion. The resulting grey-black solution of 8-fluorooctylmagnesium bromide is ready for use in subsequent reactions (e.g., with aldehydes, ketones, or CO₂).

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound is an ideal reagent for introducing a ω-fluoroalkyl chain.[1]

-

Metabolic Blocking: The terminal fluorine atom is resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at the end of an alkyl chain can prevent ω-hydroxylation, a common metabolic pathway that leads to rapid drug clearance.

-

Lipophilicity Modulation: The fluorine atom can subtly alter the lipophilicity (LogP) of a molecule, which is a critical parameter for membrane permeability and overall pharmacokinetic profile.

-

Conformational Control: The electronegative fluorine can influence the conformation of the alkyl chain through gauche effects, which can be beneficial for optimizing binding to a biological target.

A practical example of its synthetic utility is demonstrated in the initial steps of synthesizing ω-fluorooleic acid, a toxic natural product, where this compound is reacted with sodium acetylide in an Sₙ2 reaction.[7]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential. While a specific MSDS for this compound is not widely available, data for the closely related 1-bromooctane serves as a reliable guide.

-

General Hazards: Combustible liquid. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Avoid breathing vapors.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile synthetic intermediate that provides a strategic entry point for introducing ω-fluoroalkyl chains into complex molecules. Its value lies in the orthogonal reactivity of its two halogen termini, allowing for selective manipulation of the C-Br bond while retaining the beneficial C-F bond. For researchers in medicinal chemistry, agrochemistry, and materials science, a thorough understanding of its properties, reactivity, and handling is key to leveraging its full synthetic potential.

References

-

The Essential Role of this compound in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (n.d.). Supporting Information: An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. The Royal Society of Chemistry. [Link]

-

This compound | CAS#:593-12-4. (2025, August 25). Chemsrc. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

1-Bromo-8H-perfluorooctane | C8HBrF16 | CID 13231628. (n.d.). PubChem. [Link]

-

Consider the following sequence of reactions, taken from the early steps in a synthesis. (n.d.). StudySoup. [Link]

-

This compound: High Purity Organic Synthesis Intermediate for Pharmaceutical and Agrochemical Manufacturers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

-

Octane, 1-bromo-8-fluoro- | C8H16BrF | CID 11625. (n.d.). PubChem. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

1H, 19F, and 13C Analysis in Under Two Minutes. (2019, October 22). AZoM. [Link]

-

Photochemical Activation of SF6 by N-Heterocyclic Carbenes to Provide a Deoxyfluorinating Reagent - Supporting Information. (n.d.). [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

The Role of this compound in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Haloalkanes and Haloarenes. (n.d.). Samagra. [Link]

-

Fluorine NMR. (n.d.). [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

-

Octane, 1-bromo-. (n.d.). NIST WebBook. [Link]

-

Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... (n.d.). Pearson+. [Link]

-

Pentadecanal. (n.d.). Organic Syntheses. [Link]

-

Consider the following sequence of reactions, taken from the early... (2014, October 17). Transtutors. [Link]

-

Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. (2014, July 2). Accounts of Chemical Research. [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. [Link]

-

Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. (2025, May 22). JoVE. [Link]

-

Solved Consider the following sequence of reactions, taken. (2023, November 19). Chegg.com. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 8-Fluorooctyl Bromide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 8-Fluorooctyl bromide (CAS 593-12-4), a bifunctional organohalide of significant interest in pharmaceutical and agrochemical synthesis.[1] As a critical intermediate, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization.[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 8-Fluorooctyl bromide, offering in-depth interpretation and standardized protocols for data acquisition. The guide is intended for researchers, scientists, and professionals in drug development who require a robust characterization of this compound for their synthetic applications.

Introduction: The Significance of 8-Fluorooctyl Bromide

8-Fluorooctyl bromide, also known as 1-bromo-8-fluorooctane, is a linear-chain hydrocarbon featuring two distinct halogen functionalities: a terminal bromine atom and a terminal fluorine atom.[2][] This unique structure makes it a highly versatile building block in organic synthesis. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the fluorine atom can significantly alter the electronic properties, bioavailability, and metabolic stability of a target molecule.[1]

Accurate and unambiguous characterization of 8-Fluorooctyl bromide is essential to ensure purity and predict its reactivity. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and confirm the identity of the compound. This guide will systematically explore the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data to provide a complete spectroscopic profile.

Molecular Structure and Key Spectroscopic Features

The primary structure of 8-Fluorooctyl bromide dictates the expected spectroscopic signals. Understanding the connectivity and the influence of the terminal halogens is key to interpreting the resulting spectra.

Caption: Molecular structure of 8-Fluorooctyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 8-Fluorooctyl bromide, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 8-Fluorooctyl bromide is characterized by distinct signals for the methylene protons, with chemical shifts influenced by the adjacent electronegative halogen atoms.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| H-8 (-CH₂F) | ~4.45 | Triplet of Triplets (tt) | J(H,F) ≈ 47, J(H,H) ≈ 6 |

| H-1 (-CH₂Br) | ~3.41 | Triplet (t) | J(H,H) ≈ 7 |

| H-2, H-7 | ~1.85, ~1.70 | Multiplet (m) | - |

| H-3, H-4, H-5, H-6 | ~1.3-1.5 | Multiplet (m) | - |

Interpretation:

-

The protons on C-8, adjacent to the highly electronegative fluorine, are the most deshielded and appear furthest downfield at approximately 4.45 ppm. The signal is split into a triplet by the adjacent C-7 protons and further split into a doublet by the fluorine atom, resulting in a triplet of triplets.

-

The protons on C-1, adjacent to the bromine atom, appear as a triplet at around 3.41 ppm, deshielded relative to the alkyl chain but upfield from the C-8 protons.[4][5]

-

The remaining methylene protons in the alkyl chain appear as a complex multiplet between 1.3 and 1.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts are influenced by the attached halogens, and importantly, ¹³C-⁹F coupling is observed.

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J(C,F), Hz) |

| C-8 (-CH₂F) | ~83.8 | Doublet (d) | ¹J(C,F) ≈ 164 |

| C-1 (-CH₂Br) | ~33.8 | Singlet (s) | - |

| C-2 | ~32.7 | Singlet (s) | - |

| C-7 | ~30.4 | Doublet (d) | ²J(C,F) ≈ 19 |

| C-3 | ~28.6 | Singlet (s) | - |

| C-6 | ~25.2 | Doublet (d) | ³J(C,F) ≈ 6 |

| C-4, C-5 | ~28.0, ~27.9 | Singlet (s) | - |

Interpretation:

-

The carbon directly attached to fluorine (C-8) shows a large one-bond coupling constant (¹J(C,F)) of approximately 164 Hz, appearing as a doublet. Its chemical shift is significantly downfield due to the electronegativity of fluorine.

-

Two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings are also observed for C-7 and C-6, respectively, with diminishing coupling constants as the distance from the fluorine atom increases.[6] This is a characteristic feature in the ¹³C NMR of fluorinated compounds.[6]

-

The carbon attached to bromine (C-1) is observed at approximately 33.8 ppm. The other methylene carbons appear in the typical aliphatic region.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[7] For 8-Fluorooctyl bromide, a single signal is expected.

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J(F,H), Hz) |

| F-8 | ~ -218 | Triplet (t) | J(F,H) ≈ 47 |

Interpretation:

-

The ¹⁹F NMR spectrum shows a single resonance at approximately -218 ppm, which is typical for a primary fluoroalkane.[8]

-

This signal is split into a triplet due to coupling with the two adjacent protons on C-8. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated species.[8][9]

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 8-Fluorooctyl bromide in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1 second.

-

Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use a spectral width of approximately 240 ppm.

-

A relaxation delay of 2 seconds and a larger number of scans (e.g., 1024) are recommended due to the low natural abundance of ¹³C.[10]

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 250 ppm.

-

Use CFCl₃ as an external reference (δ = 0 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 2930, 2858 | C-H (sp³) stretching | Strong |

| 1465 | C-H bending (scissoring) | Medium |

| 1050-1150 | C-F stretching | Strong |

| 645 | C-Br stretching | Medium-Strong |

Interpretation:

-

The strong peaks at 2930 and 2858 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of C-H bonds in the alkyl chain.[11]

-

A strong absorption band in the 1050-1150 cm⁻¹ region is indicative of the C-F stretching vibration.[12]

-

The C-Br stretching vibration is observed at a lower frequency, typically around 645 cm⁻¹, due to the larger mass of the bromine atom.[13][14]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Place a drop of neat 8-Fluorooctyl bromide liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans for a high-quality spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

| m/z | Proposed Fragment | Notes |

| 210/212 | [M]⁺ | Molecular ion peak. The two peaks in a ~1:1 ratio are characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 131 | [M - Br]⁺ | Loss of the bromine radical. |

| 111 | [C₈H₁₆F]⁺ - HF | Loss of hydrogen fluoride from the [M-Br]⁺ fragment. |

| 69 | [C₅H₉]⁺ | Common alkyl fragment. |

| 41 | [C₃H₅]⁺ | Common alkyl fragment. |

Interpretation:

-

The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity at m/z 210 and 212, respectively.[2][15] This is a definitive indicator of a monobrominated compound.

-

The base peak is often the [M - Br]⁺ fragment at m/z 131, resulting from the facile cleavage of the C-Br bond.

-

Further fragmentation of the alkyl chain leads to the other observed lower mass ions.

Caption: Simplified fragmentation pathway for 8-Fluorooctyl bromide.

Experimental Protocol for Mass Spectrometry

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

Conclusion

The combination of NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides a complete and unambiguous spectroscopic profile of 8-Fluorooctyl bromide. The data presented in this guide are consistent with the assigned structure and serve as a reliable reference for researchers. The key identifying features are the characteristic ¹⁹F NMR signal, the isotopic pattern of bromine in the mass spectrum, the C-F and C-Br stretches in the IR spectrum, and the distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra. Adherence to the outlined protocols will ensure the acquisition of high-quality, reproducible data for the confident identification of this important synthetic intermediate.

References

-

PubChem. Perfluorooctyl bromide. National Center for Biotechnology Information. [Link]

-

PubChem. Octane, 1-bromo-8-fluoro-. National Center for Biotechnology Information. [Link]

-

NIST. Bromotrifluoromethane. National Institute of Standards and Technology. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. [Link]

-

PubMed. Assay method for the perfluorooctyl bromide (perflubron) in rat blood by gas chromatography-mass spectrometry. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

NIST. Bromotrifluoromethane Mass Spectrum. National Institute of Standards and Technology. [Link]

-

Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks. [Link]

-

University of Ottawa. 19Fluorine NMR. [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. [Link]

-

Royal Society of Chemistry. Tracking the dimensional conversion process of semiconducting lead bromide perovskites. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Doc Brown's Chemistry. 1-bromopropane low high resolution 1H proton nmr spectrum. [Link]

-

ResearchGate. Fluorine-19 NMR. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of this compound in Chemical Synthesis. [Link]

-

DTIC. Fluorine-19 Nuclear Magnetic Resonance. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

NIST. Octane, 1-bromo-. National Institute of Standards and Technology. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Octane, 1-bromo-8-fluoro- | C8H16BrF | CID 11625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromooctane(111-83-1) 1H NMR [m.chemicalbook.com]

- 5. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. acdlabs.com [acdlabs.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. compoundchem.com [compoundchem.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

Solubility of 1-Bromo-8-fluorooctane in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-8-fluorooctane in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a bifunctional organic molecule of significant interest in pharmaceutical and materials science research due to its unique chemical properties.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this document outlines the foundational principles governing its solubility, presents its known physicochemical properties, and details a robust experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the handling and application of this versatile compound.

Introduction: The Significance of this compound in Modern Chemistry

This compound (CAS No. 593-12-4) is a halogenated alkane that possesses two different halogen atoms at the terminal positions of an eight-carbon chain.[1] This unique structure imparts a dual reactivity to the molecule, making it a valuable building block in organic synthesis. The bromine atom can readily participate in nucleophilic substitution reactions or the formation of organometallic reagents, while the fluorine atom can influence the electronic properties of the molecule and enhance the metabolic stability and bioavailability of pharmaceutical compounds.[1][2]

The successful application of this compound in any chemical process is fundamentally linked to its solubility in the chosen reaction medium. Proper solvent selection is critical for achieving optimal reaction kinetics, facilitating purification, and ensuring the overall efficiency of the synthetic route. This guide, therefore, aims to provide a detailed understanding of the factors influencing the solubility of this compound and to equip the reader with the necessary knowledge to make informed decisions regarding solvent selection.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. The following table summarizes key properties gathered from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C8H16BrF | PubChem[3] |

| Molecular Weight | 211.11 g/mol | PubChem[3] |

| Appearance | Colorless transparent liquid | ECHEMI[4] |

| Boiling Point | 224.2 °C at 760 mmHg | ECHEMI[4] |

| Density | 1.178 g/cm³ | ECHEMI[4] |

| Refractive Index | 1.437 | ECHEMI[4] |

| XLogP3-AA | 3.8 | PubChem[3] |

The XLogP3-AA value of 3.8 indicates a significant non-polar character, suggesting a preference for lipophilic environments over aqueous media.[3] This is a key indicator for predicting its solubility in organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of a haloalkane like this compound is determined by the balance of its interactions with the solvent molecules.[6]

Molecular Structure and Polarity

This compound has a long, non-polar alkyl chain, which is the dominant feature of the molecule. The carbon-bromine and carbon-fluorine bonds introduce some polarity, but the overall molecule is expected to be largely non-polar.

Caption: Chemical structure of this compound.

Expected Solubility in Different Solvent Classes

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the long non-polar alkyl chain, this compound is expected to be highly soluble in non-polar solvents. The van der Waals forces between the solute and solvent molecules will be comparable to the forces within the pure substances, leading to favorable mixing.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Good solubility is also anticipated in polar aprotic solvents. While these solvents have dipole moments, they can also engage in van der Waals interactions with the alkyl chain of this compound.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility in polar protic solvents is likely to be moderate. The ability of these solvents to form hydrogen bonds may not be as effectively utilized with the non-hydrogen-bonding solute. However, the alkyl part of the alcohols can interact favorably with the alkyl chain of the solute.

-

Water: As a general rule, haloalkanes are only slightly soluble in water.[6][7] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker interactions with the haloalkane.[6]

Experimental Determination of Solubility

Given the lack of specific quantitative data in the literature, an experimental approach is necessary to determine the precise solubility of this compound in various organic solvents. The following protocol is designed to be a self-validating system for generating reliable and reproducible data.

Materials and Equipment

-

This compound (high purity, >98%)

-

A range of common organic solvents (analytical grade):

-

Non-polar: Hexane, Toluene

-

Polar Aprotic: Dichloromethane, Acetone, Ethyl Acetate

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Calibrated pipettes and syringes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Glass vials with screw caps

Experimental Workflow

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a precisely known volume (e.g., 5.00 mL) of each organic solvent to be tested.

-

Add an excess of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solute at the bottom of the vial after equilibration is a visual confirmation of saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled environment (e.g., a water bath at 25 °C) for a sufficient period to reach equilibrium (e.g., 24 hours).

-

Agitate the vials periodically (e.g., using a vortex mixer) to facilitate the dissolution process.

-

-

Sample Collection:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated syringe.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions using GC-FID to generate a calibration curve.

-

Dilute the collected supernatant samples to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples and determine the concentration of this compound from the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility in appropriate units (e.g., g/100 mL or mol/L).

-

Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

-

Predicted and Tabulated Solubility Data

While experimental data is pending, a qualitative prediction of solubility based on the theoretical framework is presented below. Researchers are encouraged to populate this table with their experimentally determined quantitative data.

| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Hexane | Non-polar | High / Miscible | |

| Toluene | Non-polar | High / Miscible | |

| Dichloromethane | Polar Aprotic | High / Miscible | |

| Acetone | Polar Aprotic | High / Miscible | |

| Ethyl Acetate | Polar Aprotic | High / Miscible | |

| Methanol | Polar Protic | Moderate | |

| Ethanol | Polar Protic | Moderate | |

| Isopropanol | Polar Protic | Moderate | |

| Water | Polar Protic | Very Low / Immiscible |

Safety and Handling Considerations

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not retrieved in the initial search, general guidelines for handling halogenated alkanes should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is imperative to consult the manufacturer's SDS for this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. A comprehensive understanding of its solubility is crucial for its effective utilization. This guide has provided a theoretical framework for predicting its solubility based on its physicochemical properties and the principle of "like dissolves like." Due to the current lack of extensive public data, a detailed and robust experimental protocol has been presented to enable researchers to determine the quantitative solubility of this compound in a range of common organic solvents. The generation of such data will be a valuable contribution to the scientific community and will facilitate the broader application of this important chemical intermediate.

References

- The Role of this compound in Advanced Organic Synthesis. (n.d.).

-

PubChem. (n.d.). Octane, 1-bromo-8-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]

- The Essential Role of this compound in Chemical Synthesis. (n.d.).

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.

- Solubility of Organic Compounds. (2023, August 31).

- Synquest Labs. (2016, July 20).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. (2017). Industrial & Engineering Chemistry Research.

- Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). Journal of Chemical & Engineering Data.

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13).

- SAFETY D

- Haloalkanes and Haloarenes. (n.d.). NCERT.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Haloalkanes and Haloarenes. (n.d.). Samagra.

- CymitQuimica. (n.d.). CAS 111-83-1: 1-Bromooctane.

- Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE.

- Santa Cruz Biotechnology. (n.d.).

- PubChem. (n.d.). 1-Bromo-8H-perfluorooctane.

- BIOCHEM. (2018, February 1). Safety data sheet of 'BIOCHEM - 1-BROMOOCTANE - LR - 40225' (Version 1).

Sources

The Synthetic Chemist's Compass: A Technical Guide to the Bifunctional Landscape of 1-Bromo-8-fluorooctane

Foreword: The Strategic Value of Bifunctionality

In the intricate tapestry of modern organic synthesis, the ability to selectively functionalize a molecule at distinct positions is a paramount strategic advantage. Bifunctional building blocks, possessing two reactive centers with orthogonal reactivity, serve as molecular linchpins, enabling the construction of complex architectures with precision and efficiency. 1-Bromo-8-fluorooctane (CAS No. 593-12-4) stands as a testament to this principle.[1][2] This linear C8 scaffold, bearing a reactive bromo group at one terminus and a largely inert fluoro group at the other, offers a unique toolkit for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core attributes of this compound, moving beyond a mere recitation of facts to a nuanced discussion of its reactivity, applications, and the strategic considerations that underpin its use in the laboratory.

Physicochemical and Spectroscopic Profile

This compound is a colorless to pale yellow transparent liquid, a characteristic indicative of its high purity, which often exceeds 99.0%.[2][3] This high level of purity is critical in synthetic applications, as minor impurities can have a significant impact on reaction outcomes, potentially leading to reduced yields and the formation of unwanted byproducts.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 593-12-4 | [4], [5] |

| Molecular Formula | C₈H₁₆BrF | [4], [5] |

| Molecular Weight | 211.11 g/mol | [6], [5] |

| Density | 1.178 g/cm³ | [4] |

| Boiling Point | 224.2 °C at 760 mmHg | [4] |

| Refractive Index | 1.437 | [4] |

| Flash Point | 92.3 °C | [4] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a series of multiplets corresponding to the methylene (-CH₂-) groups of the octane chain. The protons on the carbon adjacent to the bromine atom (C1) would appear as a triplet at approximately 3.4 ppm, shifted downfield due to the deshielding effect of the bromine. The protons on the carbon adjacent to the fluorine atom (C8) would appear as a triplet of triplets at around 4.4 ppm, with coupling to both the adjacent protons and the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms of the octane chain. The carbon bonded to bromine (C1) would be significantly shifted downfield to around 33 ppm, while the carbon bonded to fluorine (C8) would be even further downfield, at approximately 84 ppm, and would appear as a doublet due to C-F coupling.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, typical for alkyl chains.[7] A key diagnostic peak will be the C-Br stretching vibration, which is expected to appear in the 550-750 cm⁻¹ region.[7] The C-F stretching vibration will be observed as a strong absorption in the 1000-1100 cm⁻¹ range.

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) will appear as a doublet with a characteristic 1:1 intensity ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[8] This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The Core Directive: Harnessing Differential Reactivity

The synthetic utility of this compound is fundamentally rooted in the pronounced difference in reactivity between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. The C-Br bond is significantly more susceptible to nucleophilic substitution, making it the primary site of reaction under a wide range of conditions.[1]

Diagram 1: The Principle of Differential Reactivity

Caption: Selective nucleophilic substitution at the C-Br bond.

This differential reactivity is a direct consequence of two key factors:

-

Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. In contrast, the C-Br bond is significantly weaker, with a bond dissociation energy of around 285 kJ/mol. This substantial energy difference dictates that the C-Br bond is more readily cleaved.

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group due to its large size, high polarizability, and the relatively low basicity of its conjugate acid (HBr). Conversely, the fluoride ion (F⁻) is a poor leaving group because of its small size, low polarizability, and the high basicity of its conjugate acid (HF).

This inherent difference in reactivity allows for the selective transformation of the bromo-terminated end of the molecule while preserving the fluoro-terminated end. This is a crucial feature for the synthesis of molecules where a fluorinated alkyl chain is a desired structural motif.

Field-Proven Applications and Experimental Protocols

The bifunctional nature of this compound makes it a valuable intermediate in several areas of chemical research and development, most notably in the pharmaceutical and agrochemical industries.[1][2] The introduction of a fluoroalkyl chain can significantly enhance the pharmacokinetic properties of a drug candidate, such as its metabolic stability and bioavailability.[1]

Application Focus: Synthesis of ω-Fluoroalkyl Azides

A common and highly useful transformation of this compound is its conversion to 1-azido-8-fluorooctane. Alkyl azides are versatile synthetic intermediates that can be readily converted to amines via reduction or used in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 1-Azido-8-fluorooctane

This protocol is a self-validating system, designed for high yield and purity, with clear checkpoints for reaction monitoring.

Diagram 2: Experimental Workflow for Azide Synthesis

Caption: Step-by-step workflow for the synthesis of 1-azido-8-fluorooctane.

Materials and Reagents:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous DMF.

-

Addition of Sodium Azide: Carefully add sodium azide to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metal spatulas.[9]

-

Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The starting material and the product may have similar Rf values, making visualization challenging.[9] Staining with a potassium permanganate solution can help differentiate the two, as the azide is generally more resistant to oxidation. Alternatively, the reaction can be monitored by GC-MS to observe the disappearance of the starting material.

-

Aqueous Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume of DMF). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water to remove any residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the crude 1-azido-8-fluorooctane.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.

Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis of the product. The IR spectrum should show a strong, sharp absorption band around 2100 cm⁻¹, characteristic of the azide (N₃) stretching vibration. In the ¹H NMR spectrum, the triplet corresponding to the protons adjacent to the bromine in the starting material will be replaced by a new triplet at a slightly upfield chemical shift (around 3.2 ppm) for the protons adjacent to the azide group.

Concluding Remarks and Future Outlook

This compound is a prime example of a simple yet powerful bifunctional molecule that provides chemists with a reliable and versatile tool for the synthesis of complex targets. Its predictable and selective reactivity, coupled with the beneficial properties imparted by the fluoroalkyl chain, ensures its continued relevance in the fields of medicinal chemistry, agrochemistry, and materials science. As the demand for more sophisticated and precisely functionalized molecules grows, the strategic application of such well-defined building blocks will undoubtedly play an even more critical role in driving innovation.

References

-

The Role of this compound in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

The Essential Role of this compound in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Enantioselective Halolactonization Reactions using BINOL-Derived Bifunctional Catalysts: Methodology, Diversification, and Applications. (2018). Journal of Organic Chemistry. Retrieved from [Link]

-

1-Bromo-8H-perfluorooctane. (n.d.). PubChem. Retrieved from [Link]

-

This compound: High Purity Organic Synthesis Intermediate for Pharmaceutical and Agrochemical Manufacturers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

1-Bromooctane. (n.d.). PubChem. Retrieved from [Link]

-

Octane, 1-bromo-8-fluoro-. (n.d.). PubChem. Retrieved from [Link]

-

Thermodynamic analysis of halide binding to haloalkane dehalogenase suggests the occurrence of large conformational changes. (1998). Biochemistry. Retrieved from [Link]

-

Octane, 1-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Reversing the Regioselectivity of Halofunctionalization Reactions via Cooperative Photoredox and Copper Catalysis. (2017). Journal of the American Chemical Society. Retrieved from [Link]

-

Infrared spectrum of 1-bromobutane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Safe generation and use of bromine azide under continuous flow conditions - selective 1,2-bromoazidation of olefins. (2019). Green Chemistry. Retrieved from [Link]

-

Mass spectrum of molecules with 1Br and 1Cl. (2024, May 24). YouTube. Retrieved from [Link]

-

Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved from [Link]

-

1-Bromo-8-chlorooctane. (n.d.). PubChem. Retrieved from [Link]

-

Consider the following sequence of reactions, taken from the early steps in a synthesis. (n.d.). StudySoup. Retrieved from [Link]

-

C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2025). Organic Chemistry Frontiers. Retrieved from [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). Chemical Reviews. Retrieved from [Link]

-

Azide Synthesis. (n.d.). Professor Steven V. Ley Research Group. Retrieved from [Link]

-

Use of Bromine and Bromo‐Organic Compounds in Organic Synthesis. (2016). Semantic Scholar. Retrieved from [Link]

-

Addition of sodium azide to fluoroalkenes in the presence of perfluoroalkanoates. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis of (Bromodifluoromethyl)trimethylsilane and Its Applications in Organic Synthesis. (2023). Chinese Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry (Class XII). (n.d.). CBSE Academic. Retrieved from [Link]

Sources